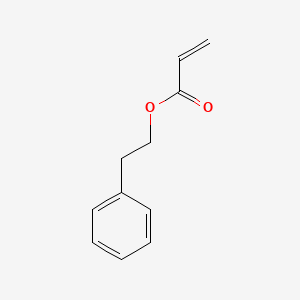

2-フェニルエチルアクリレート

説明

“2-Propenoic acid, 2-phenylethyl ester” is a chemical compound with the molecular formula C17H16O2 .

Synthesis Analysis

The structure of “2-Propenoic acid, 2-phenylethyl ester” was confirmed by single crystal X-ray diffraction. It was synthesized by base-catalyzed alkylation of caffeic acid salt with β-bromoethylbenzene in HMPA (hexamethylphosphoramide) and recrystallized from benzene .Molecular Structure Analysis

The molecular structure of “2-Propenoic acid, 2-phenylethyl ester” can be represented by the InChI string:InChI=1S/C17H16O2/c18-17(12-11-15-7-3-1-4-8-15)19-14-13-16-9-5-2-6-10-16/h1-12H,13-14H2/b12-11+ .

科学的研究の応用

高分子科学と共重合体の合成

2-フェニルエチルアクリレートは、主に共重合体の合成のために高分子科学で使用されています。 他のモノマーと反応させて、接着特性の向上や熱安定性の変化など、特定の特性を持つポリマーを生成します 。 共重合プロセスは、多くの場合、フリーラジカル重合技術を用いて行われ、さまざまな産業用途に必要な特性を持つ材料を製造するために調整することができます .

生物医学的用途

生物医学分野では、2-フェニルエチルアクリレート由来のものも含め、アクリレート系ポリマーが頻繁に使用されています。 これらのポリマーは、その汎用性で知られており、FDAなどの規制当局から、医療機器、眼科用アプリケーション、組織工学に使用するための承認を受けています 。 機械的性能や生物学的挙動など、これらのポリマーの特性をカスタマイズできるため、この分野で特に価値があります .

眼科用途

2-フェニルエチルアクリレートは、眼科用途では中程度のUV吸収モノマーとして機能します。 その光学的な透明性とヒト組織との適合性から、コンタクトレンズや眼内レンズなどの材料の製造に使用されています 。この化合物は、疎水性で芳香族のポリマーを形成できるため、眼内環境で透明で安定した状態を維持する必要がある材料の製造に有利です。

材料工学

材料工学では、2-フェニルエチルアクリレートは、光重合プロセスに関与しており、特定の光反応性を持つ材料を製造するために使用されています 。このアプリケーションは、光の照射下で正確な硬化と安定性を必要とするコーティングやその他の材料を開発する上で重要です。

環境科学

持続可能でバイオベースの材料に対する取り組みから、再生可能な資源からの2-フェニルエチルアクリレート誘導体の探求が進んでいます。 従来の石油系材料に取って代わる環境に優しいポリマーを開発するための研究が進行しており、環境への影響と非再生可能資源への依存を減らすことができます .

分析化学

分析化学では、2-フェニルエチルアクリレートは、さまざまな化学分析や研究における試薬や物質として使用されます。 その特性を生かして、新しい分析方法や技術の研究開発が行われており、化学分析と診断の進歩に貢献しています .

産業用途

産業的には、2-フェニルエチルアクリレートは、物質の製造や実験室用試薬として用途があります。 コーティング、塗料、接着剤、インクの製造における重要な成分であり、最終製品に強度と柔軟性などの特性を付与します .

研究における安全性と取り扱い

厳密には用途ではありませんが、研究環境における2-フェニルエチルアクリレートの安全性と取り扱いに関する理解は不可欠です。 皮膚および眼への刺激性を有し、アレルギー性皮膚反応を引き起こす可能性があるため、研究室および工業環境における安全な使用を確保するために、注意深い取り扱いと不活性な条件下での保管が必要です .

作用機序

Target of Action

It is known that this compound is involved in photopolymerization reactions . Photopolymerization is a process in which a polymer chain is formed from monomers when exposed to light. In this context, 2-Phenylethyl acrylate acts as a monomer that can be polymerized under light exposure.

Mode of Action

2-Phenylethyl acrylate participates in photopolymerization reactions. When exposed to light, it undergoes a reaction to form a polymer chain . The process involves the absorption of light by photoinitiators, which leads to the formation of reactive species. These reactive species can initiate the polymerization of 2-Phenylethyl acrylate .

Biochemical Pathways

It is known that 2-phenylethyl acrylate is involved in the shikimate pathway for the biosynthesis of 2-phenylethanol . The Shikimate pathway is a seven-step metabolic route used by bacteria, fungi, algae, parasites, and plants for the biosynthesis of aromatic amino acids. This pathway is linked to the production of many secondary metabolites.

Pharmacokinetics

Given its involvement in photopolymerization reactions, it can be inferred that its bioavailability would be influenced by factors such as light exposure and the presence of photoinitiators .

Result of Action

The primary result of the action of 2-Phenylethyl acrylate is the formation of a polymer chain through a photopolymerization reaction . This process can be used to create various materials with desirable properties, such as UV-curable materials.

Action Environment

The action of 2-Phenylethyl acrylate is significantly influenced by environmental factors. Light is a crucial factor, as the photopolymerization process is initiated by light exposure . The concentration of photoinitiators also plays a significant role in the efficiency of the photopolymerization process . Other factors such as temperature, the nature of the purge gas, and the type of crosslinking agents can also influence the action of 2-Phenylethyl acrylate .

生化学分析

Biochemical Properties

It is known that this compound can be synthesized by reacting 2-Phenyl ethanol with acryloyl

Cellular Effects

It is known that this compound can influence cell function

Molecular Mechanism

It is known that this compound can exert its effects at the molecular level . The specifics of its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being researched.

Temporal Effects in Laboratory Settings

It is known that this compound can have long-term effects on cellular function

Dosage Effects in Animal Models

The effects of 2-Phenylethyl acrylate vary with different dosages in animal models

Metabolic Pathways

It is known that this compound can interact with enzymes or cofactors

Transport and Distribution

It is known that this compound can interact with transporters or binding proteins

Subcellular Localization

It is known that this compound can be directed to specific compartments or organelles .

特性

IUPAC Name |

2-phenylethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-11(12)13-9-8-10-6-4-3-5-7-10/h2-7H,1,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSGLFKWHYAKSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34558-43-5 | |

| Record name | Poly(2-phenylethyl acrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34558-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1063061 | |

| Record name | 2-Propenoic acid, 2-phenylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3530-36-7 | |

| Record name | 2-Phenylethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3530-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-phenylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003530367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-phenylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-phenylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenethyl acrylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UAY7Q7GSK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the typical applications of 2-phenylethyl acrylate?

A1: 2-Phenylethyl acrylate is primarily used as a monomer in the production of polymers. It finds applications in various fields due to the desirable properties it imparts to the resulting polymers. For instance, PEA is used in the development of intraocular lenses due to its ability to form polymers with high refractive indices. [, , , ] Additionally, copolymers of PEA with other monomers are being explored for their potential use in drug delivery systems and other biomedical applications. [, , ]

Q2: How does the structure of 2-phenylethyl acrylate influence its reactivity in polymerization reactions?

A2: The presence of the phenyl ring in 2-phenylethyl acrylate influences its reactivity in polymerization reactions. The phenyl ring can engage in resonance interactions with the acrylate double bond, which can impact both the rate and regioselectivity of polymerization. [, ] Studies have explored the copolymerization behavior of PEA with other monomers like styrene, methyl acrylate, and acrylonitrile. [] These studies often involve determining reactivity ratios to understand how readily PEA incorporates into the growing polymer chain compared to the other comonomer. []

Q3: What is known about the thermal properties of polymers containing 2-phenylethyl acrylate?

A3: The thermal properties of polymers containing 2-phenylethyl acrylate, such as its glass transition temperature (Tg) and degradation behavior, are critical factors in determining its suitability for specific applications. Research has shown that the incorporation of PEA into copolymers can influence these thermal properties. [, ] For example, increasing the content of PEA in a copolymer generally leads to a decrease in the glass transition temperature, making the material softer. []

Q4: Are there any environmental concerns associated with 2-phenylethyl acrylate or its polymers?

A4: While specific information on the environmental impact and degradation of 2-phenylethyl acrylate and its polymers is limited within the provided research excerpts, it's crucial to acknowledge potential concerns. Like many acrylic monomers and polymers, PEA might pose risks to aquatic life and may not readily biodegrade in the environment. Further research is needed to fully assess its environmental fate and potential toxicological effects, paving the way for the development of sustainable practices like recycling and responsible waste management.

Q5: How can 2-phenylethyl acrylate be synthesized?

A5: One method for synthesizing 2-phenylethyl acrylate involves a lipase-catalyzed transesterification reaction between 2-phenylethanol and vinyl acrylate. [] This approach utilizes an immobilized lipase enzyme in an organic solvent, offering a potentially greener alternative to traditional chemical synthesis methods.

Q6: What analytical techniques are commonly employed to study 2-phenylethyl acrylate and its polymers?

A6: Various analytical techniques are used to study PEA and its polymers. Nuclear magnetic resonance (NMR) spectroscopy is valuable for structural characterization. [, ] Differential scanning calorimetry (DSC) helps determine thermal properties like glass transition temperature and degradation behavior. [, ] Gel permeation chromatography (GPC) is utilized to determine the molecular weight distribution of synthesized polymers. [, ] UV-Vis spectroscopy is helpful in studying optical properties, particularly important for applications like intraocular lenses. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Ethyl(3-methylphenyl)amino]ethyl acetate](/img/structure/B1582866.png)

![Bicyclo[3.2.1]octan-2-one](/img/structure/B1582867.png)

![2-[[2-[[2-(2-Aminopropanoylamino)acetyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid](/img/structure/B1582881.png)